molecular formula C7H15NO B1517933 (2-Methoxycyclopentyl)methanamine CAS No. 1155125-64-6

(2-Methoxycyclopentyl)methanamine

Cat. No. B1517933
CAS RN: 1155125-64-6
M. Wt: 129.2 g/mol
InChI Key: UYYOZFLVQQRFBD-UHFFFAOYSA-N
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Description

“(2-Methoxycyclopentyl)methanamine” is a chemical compound with the CAS Number: 1155125-64-6 . It has a molecular weight of 129.2 and is a liquid at room temperature . It is also known as 2-MeO-PCM and is a structural analog of phencyclidine (PCP), a dissociative anesthetic drug.


Molecular Structure Analysis

The IUPAC name for “this compound” is given as This compound . The InChI code is 1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3 .

It has a molecular weight of 129.2 .

Scientific Research Applications

Antimicrobial Activities

A study by Thomas et al. (2010) on quinoline derivatives carrying a 1,2,3-triazole moiety, synthesized from 4-methoxyaniline through multi-step reactions, showed that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This research highlights the potential antimicrobial applications of methoxycyclopentyl derivatives in developing new therapeutic agents against pathogenic strains Thomas, A. V. Adhikari, N. S. Shetty, 2010.

Anticholinesterase Inhibitors

Luo et al. (2005) described the synthesis and evaluation of novel anticholinesterase agents based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, derived from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, showed remarkable selectivity, highlighting their potential application in treating neurodegenerative diseases such as Alzheimer's Luo, W., Q.-s. Yu, M. Zhan, et al., 2005.

Enhancing Salt Stress Tolerance in Plants

A study by Chen et al. (2018) on the effects of melatonin, a compound related to methoxycyclopentyl derivatives, showed that exogenous application of melatonin enhanced salt stress tolerance in maize seedlings. It protected photosynthetic activity by activating antioxidant enzymes, demonstrating the potential agricultural applications of similar compounds in improving plant resilience to abiotic stress Chen, Y., J.-J. Mao, L. Sun, et al., 2018.

Melatonin Receptors for Therapeutic Purposes

Liu et al. (2016) reviewed the role of melatonin and its receptors (MT1 and MT2) in various therapeutic areas, including sleep and circadian rhythm disorders, mood disorders, neuroprotection, and cancer. This research underscores the significance of understanding the pharmacological properties of methoxycyclopentyl derivatives and their potential applications in developing novel therapeutic agents targeting melatonin receptors Liu, J., S. Clough, A. Hutchinson, et al., 2016.

Safety and Hazards

The safety information for “(2-Methoxycyclopentyl)methanamine” indicates that it is classified under the GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, which refers to causes severe skin burns and eye damage .

properties

IUPAC Name

(2-methoxycyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYOZFLVQQRFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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